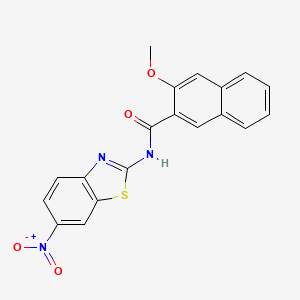
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a complex organic compound that features a combination of pyridazine, thiazole, and butanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by acetylation to introduce the acetamido group.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Thioether Formation: The pyridazine and thiazole rings are linked through a thioether bond, typically formed by the nucleophilic substitution of a halogenated pyridazine with a thiol derivative of the thiazole.
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with butanoyl chloride to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and nitro groups, leading to sulfoxide or sulfone derivatives and nitroso or amino derivatives, respectively.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which may alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The nitrothiazole moiety might be involved in redox reactions within cells, while the pyridazine ring could interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
4-((6-Aminopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide: Similar structure but with an amino group instead of an acetamido group.
4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-methylthiazol-2-yl)butanamide: Similar structure but with a methyl group instead of a nitro group on the thiazole ring.
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide lies in its combination of functional groups, which may confer specific biological activities not seen in similar compounds. The presence of both acetamido and nitro groups could result in unique interactions with biological targets, making it a valuable compound for further research.
特性
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4S2/c1-8(20)15-9-4-5-11(18-17-9)24-6-2-3-10(21)16-13-14-7-12(25-13)19(22)23/h4-5,7H,2-3,6H2,1H3,(H,14,16,21)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVQACTJSQLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2779234.png)



![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)
![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)


